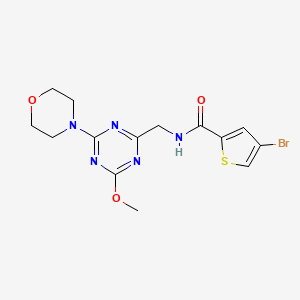
4-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H16BrN5O3S and its molecular weight is 414.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the structure and function of the target molecule .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
Similar compounds have been used in the synthesis of various organic molecules, suggesting that this compound may also play a role in the synthesis or modification of other compounds .
Biologische Aktivität
The compound 4-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide , identified by its CAS number 2034353-63-2, is a member of the 1,3,5-triazine derivatives. This class of compounds is recognized for its diverse biological activities, which include antimicrobial, anticancer, and antiviral effects. The unique structural characteristics of this compound facilitate its interaction with various biological targets, making it a significant subject in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C14H16BrN5O3S, with a molecular weight of 414.28 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2034353-63-2 |
| Molecular Formula | C₁₄H₁₆BrN₅O₃S |
| Molecular Weight | 414.28 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism may involve:
- Enzyme Inhibition : The compound may bind to and inhibit the activity of enzymes critical for cellular processes.
- Receptor Modulation : It can interact with cellular receptors, thereby modulating signaling pathways that affect cell proliferation and survival.
- DNA Interaction : The compound may bind to DNA, influencing gene expression and potentially leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance:
- Case Study : A study evaluating various triazine derivatives found that similar structures exhibited IC50 values ranging from 1.61μg/mL to 23.30μM against different cancer cell lines including A-431 and HT29 . The presence of electron-donating groups like methoxy enhances cytotoxicity.
Antimicrobial Activity
The antimicrobial potential of triazine derivatives has been documented extensively:
- Research Findings : Compounds structurally related to 4-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene have shown activity against various bacterial strains. For example, studies report minimum inhibitory concentrations (MIC) in the range of 32−128μg/mL.
The synthesis typically involves:
- Bromination reactions.
- Formation of thiophene derivatives through nucleophilic substitutions.
Conditions : Common solvents used include dioxane or tetrahydrofuran with bases like sodium carbonate to facilitate reactions.
Summary of Biological Activities
Eigenschaften
IUPAC Name |
4-bromo-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O3S/c1-22-14-18-11(7-16-12(21)10-6-9(15)8-24-10)17-13(19-14)20-2-4-23-5-3-20/h6,8H,2-5,7H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYTVLHHCSDVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














